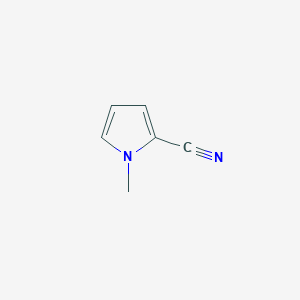

1-methyl-1H-pyrrole-2-carbonitrile

説明

General Overview of Pyrrole (B145914) Carbonitriles in Organic Synthesis and Drug Discovery

Pyrrole carbonitriles are a class of organic compounds that feature a pyrrole ring functionalized with one or more nitrile (-C≡N) groups. This structural motif is of considerable importance in organic synthesis and drug discovery. The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the pyrrole ring, making these compounds versatile intermediates for the synthesis of more complex heterocyclic systems.

In the pharmaceutical industry, the pyrrole scaffold is a key component in numerous approved drugs, highlighting its therapeutic relevance. mdpi.com Pyrrole-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. nih.gov The incorporation of a carbonitrile group can enhance the biological activity of these molecules, potentially by improving their binding affinity to biological targets. For instance, derivatives of pyrrole carbonitriles have been investigated as potent and selective progesterone (B1679170) receptor (PR) agonists, which are of interest for their potential use in cancer therapy.

Historical Context and Evolution of Research on 1-Methyl-1H-pyrrole-2-carbonitrile

The synthesis of this compound has a history rooted in the broader exploration of pyrrole chemistry. Early methods for the preparation of pyrrole-2-carbonitriles often involved multi-step procedures with moderate yields. researchgate.net A significant advancement came with the development of more direct synthetic routes.

A notable early synthesis of this compound was reported by Barnett, Anderson, and Loader in 1980. researchgate.net Their work involved the reaction of 1-methylpyrrole (B46729) with chlorosulfonyl isocyanate, providing the target compound in a respectable yield for the time. researchgate.netgoogle.com This method, along with modified Vilsmeier-Haack reactions, established a foundation for accessing this important synthetic intermediate. researchgate.net

Over the years, research has focused on improving the efficiency and scalability of these synthetic methods. google.com The development of new catalytic systems and reaction conditions continues to be an active area of investigation, reflecting the ongoing importance of this compound in contemporary organic synthesis.

Academic Significance and Research Trajectories

The academic significance of this compound stems from its utility as a versatile research tool. It serves as a model compound for studying the fundamental principles of heterocyclic chemistry, including aromaticity and reactivity. The presence of both an electron-donating methyl group and an electron-withdrawing nitrile group on the pyrrole ring creates a unique electronic environment that influences its chemical behavior.

Current research trajectories involving this compound are diverse. In medicinal chemistry, it is a key precursor for the synthesis of various biologically active molecules. Its structural framework is incorporated into compounds being investigated for a range of therapeutic applications. scitechnol.com

Furthermore, this compound is utilized in the development of novel synthetic methodologies. For example, recent studies have demonstrated its use in copper-hydride-catalyzed reactions to create more complex, polysubstituted pyrroles. This highlights its role in expanding the toolbox of synthetic organic chemists.

Below are some key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂ | nih.gov |

| Molecular Weight | 106.13 g/mol | nih.gov |

| CAS Number | 34884-10-1 | nih.gov |

| Boiling Point | 87°C at 10 mmHg | |

| Appearance | Colorless to pale yellow liquid |

Structure

3D Structure

特性

IUPAC Name |

1-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-8-4-2-3-6(8)5-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQSGIQEBOZPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366418 | |

| Record name | 1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34884-10-1 | |

| Record name | 1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylpyrrole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Methyl 1h Pyrrole 2 Carbonitrile and Its Derivatives

Established Synthetic Routes from Pyrrole (B145914) Precursors

Traditional methods for the synthesis of 1-methyl-1H-pyrrole-2-carbonitrile primarily start from the 1-methylpyrrole (B46729) precursor, employing various reagents to introduce the nitrile functional group.

Reaction with Chlorosulfonyl Isocyanate and Subsequent Functionalization

A well-documented method for the direct synthesis of this compound involves the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate (CSI). acs.orgresearchgate.netrsc.org This reagent is highly reactive towards electron-rich aromatic systems like pyrrole. researchgate.net The process generally involves two main stages. First, 1-methylpyrrole is treated with chlorosulfonyl isocyanate, typically in a solvent like dichloromethane (B109758) or acetonitrile (B52724), at low temperatures. acs.orgrsc.org This is followed by the addition of N,N-dimethylformamide (DMF), which facilitates the conversion of the intermediate to the final nitrile product. acs.orgnih.gov

The reaction is a modification of the Vilsmeier-Haack reaction. rsc.org The use of an organic base, such as triethylamine (B128534), is also a critical step to produce a precipitate and a solution phase from which the desired pyrrole-2-carbonitrile (B156044) can be isolated. acs.orgresearchgate.net Initial reports cited yields of around 58%; however, optimized processes claim significantly higher isolated yields, in some cases up to 95%. acs.orgrsc.org

Reaction Conditions for Synthesis via Chlorosulfonyl Isocyanate

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1-Methylpyrrole | Chlorosulfonyl isocyanate, DMF | Dichloromethane | - | 58% | rsc.org |

| 1-Methylpyrrole | Chlorosulfonyl isocyanate, DMF, Triethylamine | Toluene | 0 to 5 °C | 95% | acs.orgresearchgate.net |

| 1-Methylpyrrole | Chlorosulfonyl isocyanate, DMF, Triethylamine | Acetonitrile | -6 to 0 °C | - | acs.org |

Anodic Oxidation in the Presence of Cyanide Sources

Electrochemical methods provide an alternative route for the cyanation of pyrroles. Anodic oxidation of 1-methylpyrrole in the presence of a cyanide source, such as a methanolic cyanide solution, can yield this compound. researchgate.net This process is a form of electrophilic substitution where the anode assists in the generation of a reactive species. The mechanism involves a cyanide ion-assisted two-electron transfer from the aromatic compound to the anode, which is the product-forming step. The regioselectivity of the cyanation is a key aspect of this method, with the reaction showing high selectivity for specific ring positions on monosubstituted aromatic substrates.

Photosensitized Cyanation Reactions

Photochemical methods, which utilize light as an energy source, have emerged as a powerful tool in organic synthesis, including cyanation reactions. These reactions can proceed via photoredox catalysis, often without the need for external initiators. For heterocyclic compounds like pyrroles, photosensitized cyanation offers a pathway to introduce the nitrile group. While specific documented examples for the direct photosensitized cyanation of 1-methylpyrrole to its 2-carbonitrile derivative are not extensively detailed in seminal literature, the general principles of photocatalytic C-H cyanation are well-established for various aromatic and heteroaromatic systems. These strategies represent a growing field with potential applications for the synthesis of functionalized pyrroles.

Utilization of Cyanide Reagents in Cold Conditions

The use of low temperatures is a critical parameter in several synthetic routes to control reactivity and improve selectivity. Specifically, in the synthesis involving chlorosulfonyl isocyanate, the reaction is preferentially performed at or below 0°C. acs.orgresearchgate.net This temperature control is crucial during the initial reaction of 1-methylpyrrole with CSI to manage the high reactivity of the reagent and prevent the formation of by-products. acs.orgnih.gov Maintaining cold conditions, for instance between -6°C and 10°C, throughout the addition of reagents like CSI, DMF, and triethylamine is a key feature of optimized protocols for this specific synthetic pathway. acs.org

Contemporary and Optimized Synthetic Protocols

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient processes. This has led to the exploration of metal- and solvent-free conditions for the synthesis of substituted pyrroles.

Metal and Solvent-Free Synthetic Approaches for Substituted Pyrroles

Recent research has focused on developing sustainable protocols for synthesizing multisubstituted pyrroles, which could be applied to derivatives of this compound. These methods offer advantages by eliminating toxic organic solvents and metal catalysts, leading to safer processes and simpler product isolation.

Examples of such contemporary approaches include:

Iodine-catalyzed multicomponent reactions: A practical and sustainable method for preparing various multisubstituted pyrroles has been developed using an iodine catalyst under metal- and solvent-free conditions. This approach allows for the easy isolation of high-purity pyrroles through simple extraction, making it suitable for gram-scale synthesis. researchgate.net

Visible light-driven metal-free synthesis: Unprecedented, highly substituted pyrroles can be accessed through a visible light-driven, metal-free route. Using benzophenone (B1666685) as an accessible photocatalyst under solvent-free conditions, this method achieves high yields of the target products through a photoinduced C-H functionalization.

Microwave-assisted synthesis: The Paal-Knorr condensation, a classic method for pyrrole synthesis, has been adapted to catalyst- and solvent-free conditions using microwave irradiation, providing a rapid and convenient route to N-substituted pyrroles.

Manganese-catalyzed solvent-free synthesis: A general and selective conversion of biomass-derived diols and amines to 2,5-unsubstituted pyrroles has been achieved using a stable, non-precious manganese complex as a catalyst in the absence of organic solvents.

These modern methodologies highlight a shift towards greener chemistry in the synthesis of complex heterocyclic molecules.

Regioselective Functionalization Techniques

The reactivity of the pyrrole ring is heavily influenced by its substituents. In this compound, the N-methyl group is an electron-donating group, which activates the pyrrole ring towards electrophilic substitution. Conversely, the carbonitrile group at the C2 position is strongly electron-withdrawing, deactivating the ring, particularly at the adjacent C3 and C5 positions. This interplay of electronic effects dictates the regioselectivity of further functionalization, allowing for controlled substitution at specific positions.

Regioselective Halogenation Strategies (e.g., Bromination with N-Bromosuccinimide)

Halogenated pyrroles are crucial building blocks for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The bromination of this compound is a key example of regioselective halogenation.

The inherent reactivity of the pyrrole ring would typically direct electrophilic attack to the C2 or C5 position. However, the presence of the electron-withdrawing cyano group at the C2 position deactivates this site for further electrophilic attack. Consequently, the incoming electrophile, such as a bromine cation (Br+), is directed to the remaining positions on the ring. The N-methyl group activates the ring, but the deactivating effect of the nitrile group is dominant, making the C4 and C5 positions the most probable sites for substitution.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic and heteroaromatic compounds under mild conditions. mdma.ch The reaction typically proceeds in a solvent such as acetonitrile or carbon tetrachloride. mdma.ch For substrates like this compound, the reaction with NBS leads to the selective introduction of a bromine atom. The precise ratio of isomers (e.g., 4-bromo vs. 5-bromo derivatives) can be influenced by reaction conditions such as temperature and solvent polarity.

| Parameter | Condition | Outcome | Reference |

| Reagent | N-Bromosuccinimide (NBS) | Provides an electrophilic bromine source. | mdma.chmdpi.com |

| Substrate | This compound | Electron-withdrawing group at C2 directs substitution. | |

| Solvent | Acetonitrile (CH₃CN) | A polar aprotic solvent that can enhance reactivity. mdma.ch | mdma.ch |

| Temperature | Room Temperature to 60°C | Mild conditions to control selectivity. mdpi.com | mdpi.com |

| Product | 4-Bromo- and/or 5-Bromo-1-methyl-1H-pyrrole-2-carbonitrile | Regioselective bromination at positions distal to the nitrile group. | mdpi.com |

Controlled Introduction of Formyl Groups

The introduction of a formyl group (-CHO) onto the pyrrole ring provides a versatile chemical handle for further transformations. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comnumberanalytics.com

In the case of this compound, the directing effects of the substituents are again crucial. The electron-withdrawing nature of the C2-carbonitrile group deactivates the adjacent C3 position and the distant C5 position towards the electrophilic Vilsmeier reagent. This directs the formylation to the C4 position, which is the most nucleophilic carbon on the ring. This regioselectivity is confirmed by the existence and commercial availability of 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile, which serves as a key intermediate in the synthesis of various biologically active molecules. chemimpex.com

The general mechanism involves the attack of the pyrrole ring at the C4 position on the electrophilic Vilsmeier reagent, followed by the loss of a proton to restore aromaticity. A subsequent hydrolysis step during the reaction workup converts the resulting iminium salt into the final aldehyde product. chemistrysteps.comchemtube3d.com

| Step | Reagents | Purpose | Reference |

| 1. Reagent Formation | N,N-Dimethylformamide (DMF) + Phosphorus oxychloride (POCl₃) | Generation of the electrophilic Vilsmeier reagent. | wikipedia.orgnumberanalytics.com |

| 2. Electrophilic Attack | This compound + Vilsmeier reagent | Regioselective attack at the C4 position of the pyrrole ring. | chemistrysteps.comchemimpex.com |

| 3. Hydrolysis | Aqueous workup | Conversion of the intermediate iminium salt to the aldehyde. | chemistrysteps.comchemtube3d.com |

| Product | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | Controlled introduction of a formyl group. | chemimpex.com |

Green Chemistry Principles in the Synthesis of Pyrrole Carbonitriles

Traditional synthetic routes to pyrrole carbonitriles often employ hazardous materials and generate significant waste, highlighting the need for more environmentally benign methodologies. The foundational synthesis of this compound, for example, involves the use of chlorosulfonyl isocyanate and chlorinated solvents like dichloromethane, both of which pose environmental and safety concerns. researchgate.netgoogle.com

Green chemistry seeks to address these issues by promoting the use of safer solvents, reducing waste, and improving energy efficiency. Several modern approaches to pyrrole synthesis align with these principles and can be adapted for the production of pyrrole carbonitriles.

Key green strategies applicable to pyrrole carbonitrile synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more sustainable alternatives such as water, ethanol, or even solvent-free conditions. wikipedia.orgsemanticscholar.org Aqueous micellar systems, using surfactants like sodium dodecyl sulfate (B86663) (SDS), have been shown to facilitate Paal-Knorr pyrrole synthesis, offering a green alternative to conventional organic solvents.

Catalyst-Free and Multicomponent Reactions: Designing synthetic pathways that minimize the use of catalysts or combine multiple steps into a single, one-pot operation reduces waste and improves atom economy. Catalyst-free synthesis of functionalized pyrroles in aqueous media has been reported, offering a significant environmental advantage. semanticscholar.org

Alternative Energy Sources: The use of microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. semanticscholar.org These techniques can lead to higher yields and cleaner reactions.

Mechanochemistry: Ball milling offers a solvent-free method for organic synthesis, reducing the environmental impact associated with solvent use and disposal. chemimpex.com

| Traditional Method Component | Green Alternative | Principle of Green Chemistry | Reference |

| Dichloromethane (Solvent) | Water, Ethanol, Solvent-free | Safer Solvents & Auxiliaries | wikipedia.orgsemanticscholar.org |

| Chlorosulfonyl Isocyanate (Reagent) | Multicomponent reactions from simpler precursors | Atom Economy, Designing Safer Chemicals | semanticscholar.org |

| Conventional Heating | Microwave, Ultrasound, Mechanochemistry | Design for Energy Efficiency | chemimpex.comsemanticscholar.org |

| Multi-step Purification | One-pot synthesis, simple filtration | Waste Prevention | semanticscholar.org |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, safer, and more efficient, aligning with the goals of modern chemical manufacturing.

Mechanistic Investigations and Chemical Transformations of 1 Methyl 1h Pyrrole 2 Carbonitrile

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring System

Electrophilic substitution is a fundamental reaction class for aromatic compounds like pyrrole. byjus.com The pyrrole ring is inherently electron-rich, making it highly reactive towards electrophiles, typically favoring substitution at the C2 or C5 positions due to the superior stabilization of the cationic intermediate. wikipedia.org In 1-methyl-1H-pyrrole-2-carbonitrile, the C2 position is blocked by the cyano group, and the nitrogen atom is substituted with a methyl group, which influences the reactivity and directs incoming electrophiles.

Nitration Patterns and Regioselectivity

The nitration of this compound provides a clear example of its reactivity patterns. Studies have shown that the reaction of this compound with nitrating agents, such as nitric acid in acetic anhydride, results in the formation of two primary mono-nitro isomers: 1-methyl-4-nitro-1H-pyrrole-2-carbonitrile and 1-methyl-5-nitro-1H-pyrrole-2-carbonitrile. cdnsciencepub.com The reaction avoids the extensive decomposition that can occur when nitrating pyrrole with stronger acidic mixtures like HNO₃/H₂SO₄. mbbcollege.in

Research has determined the specific ratios of these isomers, highlighting the regioselectivity of the reaction. cdnsciencepub.com

| Product | Position of Nitration | Yield Ratio |

| 1-methyl-4-nitro-1H-pyrrole-2-carbonitrile | C4 | 1 |

| 1-methyl-5-nitro-1H-pyrrole-2-carbonitrile | C5 | 1.3 |

| Data derived from studies on the nitration of 1-methyl-2-pyrrolecarbonitrile. cdnsciencepub.com |

Influence of the Cyano Group on Reaction Directionality

The cyano group (-C≡N) at the C2 position is a powerful electron-withdrawing group. This deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. Its placement directs incoming electrophiles away from the adjacent C3 position and primarily towards the C4 and C5 positions.

The directing influence of the cyano group in the pyrrole ring is notably different from its effect on a benzene (B151609) ring. In the benzene series, a cyano group is strongly meta-directing. However, in the nitration of this compound, the substitution occurs at both the "meta" (C4) and "ortho" (C5) positions relative to the cyano group, with a slight preference for the C5 position. cdnsciencepub.com This indicates that the 2-cyano group is less strongly directing towards the 4-position in the pyrrole system than in benzene. cdnsciencepub.com The inherent high reactivity of the pyrrole ring and the activating effect of the N-methyl group compete with the deactivating and directing effects of the cyano substituent. acs.orgresearchgate.net

Nucleophilic Reactions Involving the Carbonitrile Moiety

The carbonitrile (nitrile) group is a versatile functional group that can undergo various nucleophilic reactions. These transformations are key to using this compound as a synthetic intermediate.

Reduction Pathways to Amine Derivatives

The reduction of the nitrile group is a common pathway to synthesize primary amines. wikipedia.org For this compound, this transformation yields (1-methyl-1H-pyrrol-2-yl)methanamine. This reduction can be achieved through several established methods:

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. libretexts.org Commonly used catalysts include Raney nickel, palladium, or platinum. wikipedia.org This process is widely used in industrial applications for its efficiency. wikipedia.org

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. wikipedia.orglibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield the final amine product. libretexts.org

| Reagent | Product | Reaction Type |

| H₂ / Metal Catalyst (Pd, Pt, Ni) | (1-methyl-1H-pyrrol-2-yl)methanamine | Catalytic Hydrogenation |

| Lithium Aluminum Hydride (LiAlH₄) | (1-methyl-1H-pyrrol-2-yl)methanamine | Chemical Reduction |

| General reduction pathways applicable to nitriles. wikipedia.orglibretexts.org |

Hydrolysis and Related Transformations of the Nitrile Group

The nitrile group can be hydrolyzed under either acidic or basic conditions to form a carboxylic acid. This reaction converts this compound into 1-methyl-1H-pyrrole-2-carboxylic acid. The transformation proceeds through an intermediate amide, 1-methyl-1H-pyrrole-2-carboxamide, which can sometimes be isolated by carefully controlling the reaction conditions.

| Reaction | Product |

| Partial Hydrolysis | 1-methyl-1H-pyrrole-2-carboxamide |

| Complete Hydrolysis (Acid or Base) | 1-methyl-1H-pyrrole-2-carboxylic acid |

| General hydrolysis reactions for nitrile-containing compounds. |

Oxidative Transformations and Pathways

The oxidation of this compound can lead to different products depending on the oxidizing agent and the reaction conditions. The pyrrole ring itself is susceptible to oxidation, which can sometimes result in ring-opening or polymerization, particularly with harsh oxidants. mbbcollege.in

However, controlled oxidation can be a useful synthetic tool. For instance, the oxidation of pyrrole-carbonitrile derivatives can lead to the formation of carboxylic acids. In the case of this compound, this would likely involve the transformation of other substituents on the ring or the ring itself, as the carbon at the 2-position is already at a high oxidation state within the nitrile group. A more common oxidative pathway for related pyrroles involves the oxidation of alkyl substituents. For example, the oxidation of 3-(1-hydroxyalkyl)pyrrole derivatives with reagents like manganese(IV) oxide yields 3-acylpyrroles, demonstrating that the pyrrole ring can remain intact during the selective oxidation of a side chain. orgsyn.org

Role as a Key Intermediate in Complex Molecule Synthesis

This compound has emerged as a valuable and versatile building block in the field of medicinal chemistry, primarily for the construction of complex, biologically active molecules. Its substituted pyrrole framework serves as a key scaffold in the development of novel therapeutic agents. The presence of the nitrile group and the N-methylated pyrrole ring allows for a variety of chemical transformations, making it an ideal starting point for creating diverse molecular architectures.

One of the most significant applications of this compound is in the synthesis of non-steroidal progesterone (B1679170) receptor (PR) antagonists. researchgate.netnih.gov The progesterone receptor is a crucial target in the development of treatments for various hormone-dependent conditions. Researchers have successfully utilized the this compound core to design and synthesize potent and selective PR modulators. researchgate.netebi.ac.uk

These synthetic efforts have led to the discovery of compounds with low nanomolar potency in inhibiting the progesterone receptor. researchgate.netnih.gov The general strategy involves using this compound as a central structural motif, which is then further functionalized to create complex derivatives, such as those containing tetrahydronaphthalene or oxindole (B195798) moieties. researchgate.netnih.govebi.ac.uk

A notable example is the development of 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, a potent PR antagonist. ebi.ac.uk The synthesis of this class of compounds highlights the importance of the this compound unit in achieving high affinity and functional activity at the receptor. ebi.ac.uk Structure-activity relationship (SAR) studies have demonstrated that modifications on the pyrrole-oxindole scaffold, for which this compound is a precursor, can modulate the biological activity, leading to the identification of compounds with optimized pharmacokinetic and pharmacodynamic profiles. ebi.ac.uk

The research in this area has produced a series of non-steroidal progesterone receptor ligands with significant therapeutic potential. The table below summarizes some of the complex molecules synthesized using this compound as a key intermediate.

| Intermediate | Target Molecule Class | Example Compound | Biological Activity |

| This compound | Pyrrole-oxindole Progesterone Receptor Modulators | 5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348) | Potent PR Antagonist ebi.ac.uk |

| This compound | Tetrahydronaphthalene-containing PR Antagonists | Acyclic and tetrahydronaphthalene derivatives | Low nanomolar PR antagonist potency researchgate.netnih.gov |

| This compound | Pyrrole-benzimidazole derivatives | 5-(3-Cyclopentyl-2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile | Potent, selective PR agonist |

Derivatization Strategies and Analogue Development Based on 1 Methyl 1h Pyrrole 2 Carbonitrile Scaffold

Structural Modifications for Enhanced Reactivity and Biological Profile

The inherent reactivity of the 1-methyl-1H-pyrrole-2-carbonitrile scaffold allows for a variety of structural modifications aimed at enhancing its biological profile. The electron-rich nature of the pyrrole (B145914) ring, a consequence of the nitrogen heteroatom's contribution of two electrons to the aromatic system, influences its reactivity patterns. The nitrile functional group is a key site for chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. These modifications can lead to derivatives with a range of biological activities, from anticancer to antimicrobial properties.

Research has shown that substitutions at various positions on the pyrrole ring can significantly impact the biological activity of the resulting compounds. For instance, the introduction of different substituents on the aniline (B41778) ring of 1H-pyrrole-3-carbonitrile derivatives has been explored to develop potent STING (stimulator of interferon genes) receptor agonists, which are promising for the treatment of cancers and infectious diseases. nih.gov

Furthermore, the introduction of halogen atoms to the pyrrole ring is a common strategy to modulate the electronic properties and biological activity of the resulting compounds. Halogen-substituted pyrrole-2-carboxamides are integral components of various bioactive marine natural products and synthetic anti-infective agents. nih.gov For example, the synthesis of halogen-doped pyrrole building blocks has led to the discovery of nanomolar inhibitors of bacterial DNA gyrase B. nih.gov

The following table summarizes some key structural modifications and their impact on the biological profile of pyrrole-carbonitrile derivatives:

| Modification | Resulting Compound Class | Biological Activity/Application |

| Hydrolysis of nitrile | Pyrrole-2-carboxylic acid derivatives | Precursors for further synthesis |

| Reduction of nitrile | Pyrrole-2-amines | Building blocks for larger molecules |

| Substitution on the pyrrole ring | Substituted pyrrole-carbonitriles | Modulated receptor binding, enhanced potency |

| Halogenation of the pyrrole ring | Halogenated pyrrole derivatives | Antibacterial agents |

Synthesis of Conjugated Systems and Hybrid Molecules

The this compound scaffold is a valuable building block for the synthesis of conjugated systems and hybrid molecules. Conjugated polymers incorporating pyrrole units have attracted significant attention due to their remarkable electronic and optical properties, with potential applications in materials science and as chiral electrodes for asymmetric electrosynthesis. uh.edu While direct polymerization of this compound into conjugated polymers is not extensively documented, its derivatives are key components in creating larger, functional molecules.

The synthesis of hybrid molecules, which combine the pyrrole-carbonitrile moiety with other pharmacologically active scaffolds, is a prominent strategy in drug discovery. This approach can lead to compounds with multi-target activities or improved pharmacokinetic properties. For example, pyrrole derivatives have been conjugated with phosphopeptides to study their potential as enzyme substrates for controlling cell fate. nih.gov

The development of novel pyrrole derivatives as multi-target agents for conditions like Alzheimer's disease often involves the creation of hybrid structures. biosynth.com These molecules might incorporate fragments that interact with different biological targets, offering a more holistic therapeutic approach. The synthesis of such hybrids often involves multi-step reactions where the this compound core is functionalized and then coupled with another molecular entity.

Development of Pyrrole-Oxindole Conjugates

A significant area of research has been the development of pyrrole-oxindole conjugates, where the this compound scaffold is linked to an oxindole (B195798) moiety. These conjugates have been extensively investigated as progesterone (B1679170) receptor (PR) modulators, with applications in female healthcare, including contraception and the treatment of endometriosis and certain cancers. uh.edusigmaaldrich.com

The synthesis of these conjugates typically involves the coupling of a functionalized pyrrole with a substituted oxindole. Structure-activity relationship (SAR) studies have revealed that subtle structural changes in these conjugates can lead to a functional switch between agonist and antagonist properties. uh.edusigmaaldrich.com For example, the size of the dialkyl substituent at the 3-position of the oxindole ring plays a crucial role in determining the functional response. Smaller groups, such as dimethyl, tend to yield potent PR antagonists, while larger groups, like a spirocyclohexyl moiety, result in PR agonists. uh.edusigmaaldrich.com

One notable example is the compound 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348), which has demonstrated potent PR antagonist activity and efficacy in preclinical models for contraception. uh.edusigmaaldrich.com

The following table highlights key pyrrole-oxindole conjugates and their observed biological activities:

| Compound | Structural Features | Biological Activity |

| WAY-255348 | 3,3-dimethyl-7-fluoro-oxindole linked to this compound | Potent PR antagonist |

| Spirocyclohexyl-oxindole conjugate | Spirocyclohexyl group at the 3-position of the oxindole | PR agonist |

Tetrahydronaphthalene and Acyclic Derivatives

Building on the success of other derivatives, researchers have explored the synthesis of tetrahydronaphthalene and acyclic derivatives incorporating the this compound scaffold. These novel series of compounds have been evaluated as non-steroidal progesterone receptor (PR) antagonists. nih.gov

The development of these derivatives involves the chemical linkage of the this compound core to either a tetrahydronaphthalene ring system or a flexible acyclic chain. These modifications aim to optimize the interaction with the progesterone receptor and enhance antagonist potency and selectivity over other steroid receptors. nih.gov

Several of these synthesized compounds have demonstrated low nanomolar potency as PR antagonists in cell-based assays. nih.gov This indicates that both the rigid tetrahydronaphthalene scaffold and more flexible acyclic linkers can be effectively utilized to create potent progesterone receptor antagonists based on the this compound template. The findings from these studies provide valuable insights for the future design of non-steroidal PR modulators. nih.gov

Applications in Advanced Medicinal Chemistry Research

Design and Development of Receptor Modulators

The unique structure of 1-methyl-1H-pyrrole-2-carbonitrile has been instrumental in the design of selective receptor modulators, which can act as agonists or antagonists to regulate physiological processes.

Progesterone (B1679170) Receptor (PR) Antagonists

The progesterone receptor is a key target for therapeutic intervention in various gynecological conditions. The development of non-steroidal PR antagonists is of particular interest to avoid the side effects associated with steroidal compounds.

Researchers have successfully synthesized and evaluated non-steroidal PR antagonists by incorporating the this compound moiety into various molecular frameworks. nih.govresearchgate.net In one study, derivatives containing a tetrahydronaphthalene scaffold were assessed for their PR antagonist activity using the T47D cell alkaline phosphatase assay. nih.govresearchgate.net This research identified several compounds with moderate to potent PR antagonist activity. nih.govresearchgate.net

Further investigations into acyclic derivatives containing the this compound core also yielded potent PR antagonists. researchgate.net Notably, two compounds from this series demonstrated excellent potency with IC50 values of 3 nM, showcasing the potential of this scaffold in developing effective non-steroidal PR antagonists. researchgate.net Another significant development was the discovery of 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348), which exhibited potent and robust PR antagonist activity in both rodent and primate models. acs.orgebi.ac.uk

| Compound ID | Scaffold | In Vitro Potency (IC50) | Reference |

| 15 | Tetrahydronaphthalene | Low nanomolar | nih.govresearchgate.net |

| 20 | Tetrahydronaphthalene | Low nanomolar | nih.govresearchgate.net |

| 31 | Acyclic | 3 nM | researchgate.net |

| 32 | Acyclic | 3 nM | researchgate.net |

| WAY-255348 | Pyrrole-Oxindole | Potent antagonist | acs.orgebi.ac.uk |

Structure-activity relationship (SAR) studies have been crucial in optimizing the selectivity of these non-steroidal antagonists for the progesterone receptor over other steroid receptors. For instance, research on tetrahydronaphthalene derivatives demonstrated that specific substitutions on the core structure led to good selectivity against other steroid receptors. nih.govresearchgate.net Similarly, within the 5-(2-oxoindolin-5-yl)-1H-pyrrole-2-carbonitrile class of compounds, the size of the substituent at the 3,3-dialkyl position of the oxindole (B195798) ring was found to be critical for determining the functional response. ebi.ac.uk Smaller groups, such as dimethyl, resulted in potent PR antagonists, while larger groups like spirocyclohexyl led to PR agonists. ebi.ac.uk This highlights the fine-tuning possible through SAR studies to achieve the desired pharmacological profile.

The development of 5-(3-cyclopentyl-2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile further underscores the importance of SAR in achieving high selectivity. This compound was found to be a potent and selective non-steroidal PR agonist, with over 500-fold selectivity for PR over both the glucocorticoid and androgen receptors. nih.gov

Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds designed to have similar anabolic effects to anabolic steroids but with reduced androgenic properties. usada.org SARMs bind to the androgen receptor and exhibit tissue-selective activation of androgenic signaling. nih.gov This selective action could be beneficial for stimulating muscle and bone growth while minimizing unwanted side effects on other tissues like the prostate and skin. usada.org

While direct studies linking this compound to SARM development are not extensively detailed in the provided context, the principles of designing selective receptor modulators are transferable. The development of non-steroidal SARMs emerged from structural similarities to non-steroidal antiandrogens. wikipedia.org The goal is to create compounds that are full agonists in muscle and bone and partial agonists in the prostate. nih.gov This tissue-specific gene regulation is achieved through ligand-induced conformational changes in the androgen receptor, which in turn modulates interactions with co-regulator proteins. nih.gov The pursuit of SARMs offers therapeutic opportunities for a range of conditions, including muscle wasting, osteoporosis, and frailty. researchgate.netnih.gov

Estrogen Receptor Ligands (Related Pyrroles)

Research into related pyrrole (B145914) structures has also demonstrated their potential as ligands for the estrogen receptor (ER). In one study, 1,2,4-triarylpyrroles were synthesized and evaluated as ER ligands. researchgate.net The most active agonist identified was 1,2,4-tris(4-hydroxyphenyl)-3-propyl-1H-pyrrole, which showed significant potency in ERα-positive cell lines. researchgate.net This indicates that the pyrrole scaffold, a core component of this compound, is a versatile platform for developing ligands for various nuclear hormone receptors.

Exploration in Anti-Cancer Therapeutics

The pyrrole nucleus is a key structural motif in a number of anti-cancer agents. Derivatives of this compound and related pyrrole compounds have been investigated for their potential as anti-cancer therapeutics. The electron-deficient nature of the nitrile group in these compounds can enhance their binding to biological targets relevant to cancer.

Research has shown that certain pyrrole derivatives can act as inhibitors of key protein kinases involved in cancer progression, such as EGFR and VEGFR. nih.gov For example, pyrrole indolin-2-one derivatives have been developed as potent inhibitors of receptor tyrosine kinases, with some compounds like sunitinib (B231) receiving FDA approval for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. cancertreatmentjournal.com Another study reported on a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative that inhibited the replication of head and neck squamous cell carcinoma cell lines by disrupting mitotic spindle formation and inducing apoptosis. mdpi.com

Furthermore, a derivative, 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile, has been utilized in the synthesis of novel compounds with potential anti-cancer properties. chemimpex.com Studies have indicated that specific derivatives can significantly inhibit cancer cell growth and induce apoptosis in various cancer cell lines, with some achieving IC50 values as low as 3 nM.

Mechanism-Oriented Studies for Cytotoxic Activity

Derivatives of this compound have been identified as a novel series of non-steroidal progesterone receptor (PR) antagonists. nih.gov The cytotoxic and antiproliferative activities of these compounds are primarily linked to their ability to modulate PR function. Progesterone, by binding to its receptor, is known to participate in the proliferation of certain cancer cells, particularly in hormone-dependent cancers like breast cancer. aacrjournals.org By acting as antagonists, these pyrrole-based compounds block the receptor, thereby inhibiting the proliferative signals mediated by progesterone. aacrjournals.org

Inhibition of Specific Cellular Pathways

The primary cellular pathway targeted by this compound derivatives is the progesterone receptor signaling pathway. As potent antagonists, they prevent the conformational changes in the PR that are necessary for transcriptional activation of target genes. nih.gov This blockade of PR-mediated transcription is a key aspect of their inhibitory action. oup.com

Upon binding an antagonist, the progesterone receptor can interact with co-repressor proteins, which in turn modulate DNA structure and prevent gene transcription. oup.com This leads to an antiproliferative effect on the endometrium and other tissues where progesterone signaling is active. oup.com Studies on PR antagonists have shown they can cause an accumulation of cells in the G0/G1 phase of the cell cycle, indicating a halt in cell proliferation. nih.gov This reduction in the fraction of cells in the S-phase (the DNA synthesis phase) is a significant predictor of disease-free survival in certain cancers. nih.gov

In addition to the PR pathway, research into other pyrrole-carbonitrile derivatives has revealed their potential to act as agonists for the stimulator of interferon genes (STING) pathway. nih.govresearchgate.net Activation of the STING pathway is crucial for innate immunity and can trigger anti-tumor immune responses by inducing the production of interferons and other proinflammatory cytokines. nih.govresearchgate.net

Antimicrobial Agent Development

The pyrrole ring is a significant heterocyclic structure that forms the basis for numerous compounds with diverse biological activities, including antimicrobial properties. mdpi.comnih.gov Derivatives of this compound are part of this broader class of compounds investigated for their potential to combat bacterial and fungal infections.

Antibacterial and Antifungal Investigations

A variety of pyrrole derivatives have demonstrated notable antibacterial and antifungal activity. nih.govscispace.comresearchgate.net The electron-deficient nature of the nitrile group in pyrrole carbonitriles is thought to enhance their binding to biological targets, contributing to their antimicrobial effects.

Research has shown that synthetic pyrrole derivatives can be effective against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, some novel pyrrolo [2,3-b] pyrrole derivatives have shown moderate activity against Pseudomonas aeruginosa and good activity against Staphylococcus aureus. nih.govresearchgate.net Other studies have highlighted pyrrole derivatives with potent activity against E. coli, S. aureus, A. niger, and C. albicans. researchgate.net Specifically, certain pyrrole-2-carboxamide derivatives have shown significant activity against Mycobacterium tuberculosis. nih.gov

The table below summarizes the antimicrobial activity of selected pyrrole derivatives from various studies, illustrating their potential as antibacterial and antifungal agents.

| Compound Type | Target Microbe | Activity/Potency | Reference |

| Pyrrolo[2,3-b]pyrrole derivative (Compound 3) | Staphylococcus aureus | MIC comparable to Ciprofloxacin | nih.govresearchgate.net |

| Pyrrolo[2,3-b]pyrrole derivative (Compound 2) | Pseudomonas aeruginosa | MIC: 50 µg/mL | nih.govresearchgate.net |

| Pyrrolo[2,3-b]pyrrole derivative (Compound 2) | Candida albicans | MIC approx. 25% of Clotrimazole | nih.govresearchgate.net |

| Pyrrole-2-carboxamide derivative (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | MIC: 0.7 µg/mL | nih.gov |

| Pyrrolamide-type GyrB/ParE inhibitor | Staphylococcus aureus | MIC: 0.008 µg/mL | nih.gov |

| Pyrrolamide-type GyrB/ParE inhibitor | Escherichia coli | MIC: 1 µg/mL | nih.gov |

Mechanisms of Microbial Enzyme Interaction

The antimicrobial action of pyrrole derivatives is often attributed to their interaction with and inhibition of essential microbial enzymes. One of the key mechanisms identified is the inhibition of DNA gyrase. nih.gov DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death. Pyrrolamide-type inhibitors have been shown to effectively block the ATPase activity of the GyrB subunit of DNA gyrase in Mycobacterium tuberculosis with IC50 values in the low nanomolar range. nih.gov

Another important target for pyrrole-based antimicrobial agents is the enoyl-acyl carrier protein (ACP) reductase, known as InhA, which is a vital enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. nih.gov Pyrrolyl benzamide (B126) derivatives have been specifically designed to target and inhibit InhA, demonstrating their potential as antitubercular agents. nih.gov The interaction of these compounds with the enzyme often involves the formation of strong hydrogen bonds, leading to effective inhibition. nih.gov

Enzyme Inhibition Studies

Beyond their applications in cancer and infectious disease research, derivatives of this compound have also been explored for their ability to inhibit other key enzymes with therapeutic relevance.

Tyrosinase Inhibition Potential

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis. nih.gov Its inhibition is of great interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders and in the food industry to prevent enzymatic browning. nih.govmdpi.com

Recent studies have focused on 2-cyanopyrrole derivatives as potential tyrosinase inhibitors. nih.gov A series of these compounds were synthesized and screened for their inhibitory activity against mushroom tyrosinase, with many exhibiting moderate to excellent potency. nih.gov One particular derivative, A12 , demonstrated exceptionally strong inhibitory activity, being approximately 30 times more potent than the reference inhibitor, kojic acid. nih.gov

Kinetic analysis revealed that this potent derivative acts as a reversible and mixed-type inhibitor. nih.gov Molecular docking studies suggest that the interaction with the tyrosinase active site involves metal-ligand interactions, π-π stacking, and hydrophobic interactions. nih.gov Furthermore, this compound showed effective tyrosinase inhibition in B16 melanoma cells, highlighting its potential for development as an anti-tyrosinase agent. nih.gov

The table below presents the tyrosinase inhibitory activity of selected 2-cyanopyrrole derivatives.

| Compound | IC50 (µM) | Inhibition Type | Reference |

| A12 | 0.97 | Reversible, Mixed-type | nih.gov |

| Kojic Acid (Reference) | 28.72 | - | nih.gov |

Cyclooxygenase-2 (COX-2) Inhibition

While direct studies on this compound as a COX-2 inhibitor are not extensively documented in the provided search results, the broader class of pyrrole-containing compounds has shown relevance in this area. The development of selective COX-2 inhibitors is a critical area of research for creating anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of pyrrole derivatives can be tailored to fit into the active site of the COX-2 enzyme, and the this compound scaffold could potentially serve as a starting point for the design of such inhibitors.

HIV-1 Reverse Transcriptase and DNA Polymerase Inhibition

The fight against Human Immunodeficiency Virus Type 1 (HIV-1) has led to the development of numerous drugs that target the viral enzyme reverse transcriptase (RT). nih.gov This enzyme is crucial for the replication of the virus. nih.gov Research has shown that certain derivatives containing the this compound moiety can act as inhibitors of HIV-1 RT. nih.gov Some of these compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that renders it inactive. nih.gov

For instance, studies have explored how modifications to the pyrrole ring, such as the addition of a methyl group, can influence the inhibitory activity. nih.gov In some cases, the presence of the methyl group on the pyrrole has been shown to enhance the inhibition of HIV-1 RT. nih.gov The exploration of these derivatives contributes to the ongoing effort to develop new and more effective antiretroviral therapies, including those that can overcome drug resistance. ebi.ac.uk

Table 1: Investigated Activity of this compound Derivatives

| Area of Research | Specific Target | Observed Effect | Key Findings |

|---|

Role in Thrombin Inhibition Research

Thrombin is a key serine protease involved in the blood coagulation cascade, making it a prime target for the development of anticoagulant drugs to treat and prevent thrombotic disorders. nih.govmdpi.com The this compound scaffold has been identified as a useful intermediate in the synthesis of thrombin inhibitors. While direct inhibitory activity of the parent compound may be limited, its derivatives are being actively investigated.

Research in this area focuses on designing molecules that can fit into the active site of thrombin and block its activity. The structural and electronic properties of the this compound core can be modified to optimize binding affinity and selectivity for thrombin over other related enzymes. nih.govsemanticscholar.orgmdpi.com

Investigation as Agrochemical Candidates (Insecticides, Acaricides, Molluscicides)

Beyond pharmaceuticals, this compound has shown promise in the development of new agrochemicals. Patent literature indicates its utility as an intermediate in the production of compounds with insecticidal, acaricidal (targeting mites and ticks), and molluscicidal (targeting snails and slugs) properties.

The development of new pesticides is crucial for crop protection and managing disease vectors. The pyrrole ring is a common feature in many biologically active natural products and synthetic pesticides. The specific structural features of this compound can be exploited to design novel agrochemicals with improved efficacy, selectivity, and environmental profiles.

Pharmacological Profiling and Target Interaction Analysis

Understanding the pharmacological profile and target interactions of a compound is fundamental to its development as a drug or agrochemical. For this compound and its derivatives, this involves a range of in vitro and in silico studies.

Pharmacological profiling assesses the compound's effects on a variety of biological targets to determine its activity and potential off-target effects. Target interaction analysis, often aided by computational modeling and structural biology techniques, aims to elucidate how the compound binds to its molecular target at an atomic level. acs.org This information is invaluable for structure-activity relationship (SAR) studies, which guide the chemical modification of the lead compound to improve its desired properties. For example, understanding how the pyrrole moiety interacts with amino acid residues in an enzyme's active site can inform the design of more potent and selective inhibitors. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Methyl-1H-pyrrole-2-carboxylic acid |

| 1-Methyl-1H-pyrrole-2,5-dione |

| 1H-Pyrrole, 2-methyl- |

| 1H-Pyrrole-2-carboxaldehyde, 1-methyl- |

| 1-(2-methyl-5-oxocyclohexyl)-1H-pyrrole-2-carbonitrile |

| 1H-Pyrrole-2-carbonitrile,4-(hydroxymethyl)-1-methyl- |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com It is particularly effective for optimizing molecular geometry to find the most stable conformation (a minimum on the potential energy surface). researchgate.netnih.gov Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set, such as 6-311G(d,p), are frequently employed for this purpose. nih.govresearchgate.net

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of 1-methyl-1H-pyrrole-2-carbonitrile to minimize the total electronic energy. The resulting geometry corresponds to the equilibrium structure of the molecule in the gas phase. These calculations are crucial for obtaining accurate structural parameters that form the basis for further property predictions. nih.gov For instance, DFT studies on related pyrrole (B145914) derivatives have been used to validate structures determined through spectroscopic techniques. researchgate.net

Table 1: Predicted Geometrical Parameters of this compound using DFT Note: The following data is representative and based on typical values for substituted pyrroles as determined by DFT calculations.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Degree |

| N1-C2 | 1.375 | C5-N1-C2 | 108.5 |

| C2-C3 | 1.380 | N1-C2-C3 | 109.0 |

| C3-C4 | 1.420 | C2-C3-C4 | 107.5 |

| C4-C5 | 1.370 | C3-C4-C5 | 107.5 |

| C5-N1 | 1.385 | C4-C5-N1 | 107.5 |

| C2-C6 | 1.430 | N1-C2-C6 | 125.0 |

| C6-N2 | 1.160 | C2-C6-N2 | 179.0 |

| N1-C(H3) | 1.460 | C5-N1-C(H3) | 125.8 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common ab initio method used to incorporate electron correlation effects, which are neglected in more basic approaches like Hartree-Fock. rsc.org

For molecules like this compound, MP2 calculations provide a more accurate description of molecular stability and intermolecular interactions. rsc.org These calculations are computationally more demanding than DFT but can be crucial for obtaining reliable energy profiles, especially when studying conformational changes or weak interactions. researchgate.netrsc.org For example, studies on the conformational stability of pyrrolidine, a saturated analog of pyrrole, have shown that MP2 results align well with experimental data, highlighting the importance of including electron correlation for a reliable description of the molecule's potential energy surface. rsc.org

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgq-chem.com This method allows for the quantitative assessment of electron delocalization and hyperconjugative interactions. rsc.org

In this compound, NBO analysis can reveal the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the extent of charge delocalization. Key interactions in this molecule would include the delocalization of the nitrogen lone pair (LP(N1)) into the antibonding π* orbitals of the pyrrole ring and the cyano group. These interactions are fundamental to the aromaticity and electronic properties of the molecule. The analysis provides insight into resonance structures and the distribution of electron density. wikipedia.orguni-muenchen.de

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Representative NBO Data)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π(C2-C3) | 45.8 |

| LP (1) N1 | π(C4-C5) | 20.1 |

| π(C2-C3) | π(C4-C5) | 18.5 |

| π(C4-C5) | π(C2-C3) | 22.3 |

| π(C2-C3) | π*(C6-N2) | 5.2 |

The Molecular Electrostatic Potential (MEP) is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It is invaluable for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP would show a strong negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair. The hydrogen atoms of the methyl group and the pyrrole ring would exhibit positive potential.

Mulliken population analysis is a method for estimating partial atomic charges by partitioning the total electron population among the atoms in a molecule. wikipedia.org While widely used, Mulliken charges are known to be highly sensitive to the choice of basis set. q-chem.comwikipedia.org NBO analysis provides an alternative, often considered more robust, method for calculating natural atomic charges. q-chem.com These charge distributions are useful for understanding the polarity of the molecule.

Table 3: Calculated Atomic Charges for this compound (Representative Mulliken Charges)

| Atom | Charge (a.u.) |

|---|---|

| N1 (pyrrole) | -0.45 |

| C2 | +0.20 |

| C3 | -0.25 |

| C4 | -0.23 |

| C5 | -0.28 |

| C (methyl) | -0.30 |

| C (cyano) | +0.15 |

| N (cyano) | -0.50 |

Molecules that exhibit a strong change in dipole moment upon electronic excitation, often due to the presence of electron-donating and electron-accepting groups, can possess significant non-linear optical (NLO) properties. nih.gov These materials are critical for advanced technologies like optical switching and frequency conversion. The pyrrole ring can act as a π-electron bridge, and when substituted with donor (like the N-methyl group) and acceptor (like the cyano group) moieties, the resulting molecule can exhibit NLO activity.

Computational methods can predict NLO properties, such as the first-order hyperpolarizability (β). DFT calculations are commonly used to compute these values. A large β value indicates a strong NLO response. For this compound, the intramolecular charge transfer from the pyrrole ring to the electron-withdrawing cyano group is expected to give rise to NLO properties. nih.gov

Table 4: Calculated Non-Linear Optical (NLO) Properties (Representative Data)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 4.5 D |

| First-Order Hyperpolarizability (β) | 15 x 10-30 esu |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Derivatives of this compound have been investigated as potential non-steroidal antagonists for the progesterone (B1679170) receptor (PR). nih.gov In such studies, molecular docking simulations are performed to place the pyrrole-containing ligand into the ligand-binding pocket of the PR. The goal is to identify a binding pose that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimizes steric clashes, resulting in a low, favorable binding energy score. These simulations can reveal key amino acid residues in the receptor that interact with the ligand, providing a rationale for the compound's observed biological activity and guiding the design of more potent and selective antagonists. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction tools have become indispensable in early-stage drug discovery for forecasting a compound's behavior in the body, thereby reducing the reliance on costly and time-consuming experimental evaluations. nih.govspringernature.comresearchgate.net These computational models predict various parameters, including oral absorption, bioavailability, metabolic stability, and potential toxicity.

For pyrrole-based compounds, ADMET prediction is a key step. Studies on various nitropyrrole derivatives have shown that they can be designed to comply with Lipinski's "rule of five," which predicts good oral bioavailability, and exhibit favorable pharmacokinetic profiles. researchgate.netjapsonline.com The kinetic properties of WAY-255348, a derivative of this compound, were evaluated in rodents and nonhuman primates to ensure its suitability for further development. ebi.ac.uk Computational modeling helps to refine the chemical structure to optimize these properties, for example, by modifying lipophilicity or introducing groups that block metabolic soft spots.

Table 2: Predicted ADMET Properties for Representative Pyrrole Derivatives

| Property | Prediction | Significance | Reference |

| Lipinski's Rule of Five | Compliance (0 violations) | Predicts good oral absorption and permeability | researchgate.net |

| Oral Bioavailability | Good | Indicates the compound can be effectively absorbed after oral administration | researchgate.net |

| Metabolic Stability | Varies; can be optimized | Determines the compound's half-life in the body | ebi.ac.uk |

| Toxicity | Low (predicted) | Early assessment to avoid late-stage failures | japsonline.com |

Prediction of Reactive Sites and Regioselectivity through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. For this compound, understanding its reactive sites is crucial for its use as a synthetic intermediate. The molecule contains a nucleophilic pyrrole ring and an electrophilic nitrile group, offering multiple possibilities for chemical transformation.

The carbonitrile functional group is a key site for reactions such as hydrolysis to a carboxylic acid or reduction to an amine. The pyrrole ring itself is susceptible to electrophilic substitution. Computational methods, such as those based on Density Functional Theory (DFT), can calculate the electron density at different positions on the pyrrole ring. These calculations can predict that the C5 position is a likely site for electrophilic attack, a prediction that aligns with experimental observations in related heterocyclic systems. acs.org Such models are essential for planning synthetic routes and avoiding the production of unwanted isomers, thereby improving the efficiency and predictability of chemical synthesis. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-methyl-1H-pyrrole-2-carbonitrile, offering detailed insights into the proton and carbon environments within the molecule.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule. The analysis of chemical shifts (δ) and coupling constants (J) allows for the unambiguous assignment of each proton on the pyrrole (B145914) ring and the N-methyl group.

In a typical ¹H NMR spectrum, the protons of the pyrrole ring appear as distinct multiplets. The proton at position 5 (H-5) is generally observed as a triplet, while the protons at positions 3 (H-3) and 4 (H-4) also show characteristic splitting patterns due to coupling with their neighbors. The methyl group protons (N-CH₃) typically appear as a sharp singlet in the upfield region of the spectrum.

A representative dataset for the ¹H NMR of this compound is presented below:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.81 | t | 2.8 |

| H-3 | 6.69 | dd | 1.8, 2.8 |

| H-4 | 6.06 | dd | 1.8, 2.8 |

| N-CH₃ | 3.84 | s | - |

| Solvent: CDCl₃ |

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and their chemical shifts are indicative of their electronic environment.

The spectrum typically shows signals for the four carbons of the pyrrole ring, the carbon of the N-methyl group, and the carbon of the nitrile functional group. The nitrile carbon (C≡N) is characteristically found in the downfield region of the spectrum. The carbon atom to which the nitrile group is attached (C-2) also exhibits a distinct chemical shift.

A summary of the ¹³C NMR chemical shifts is provided in the following table:

| Carbon | Chemical Shift (δ, ppm) |

| C-5 | 129.9 |

| C-3 | 123.6 |

| C-4 | 110.1 |

| C≡N | 114.3 |

| C-2 | 109.8 |

| N-CH₃ | 35.7 |

| Solvent: CDCl₃ |

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the connectivity of atoms within the this compound molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. For this compound, COSY spectra would show cross-peaks between the coupled protons on the pyrrole ring (H-3, H-4, and H-5), confirming their adjacent positions.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC data is crucial for assigning the quaternary carbon (C-2) and the nitrile carbon by observing their correlations with nearby protons, such as the N-methyl protons and the pyrrole ring protons. For instance, a correlation between the N-methyl protons and the C-2 and C-5 carbons would be expected.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. A key diagnostic peak is the strong absorption band associated with the nitrile group (C≡N).

Key FT-IR absorption bands and their assignments are detailed below:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2220 | C≡N stretch | Nitrile |

| ~3100-3000 | C-H stretch (aromatic) | Pyrrole Ring |

| ~2950-2850 | C-H stretch (aliphatic) | N-Methyl Group |

| ~1500-1400 | C=C stretch (in-ring) | Pyrrole Ring |

| ~1380 | C-H bend (aliphatic) | N-Methyl Group |

| ~1300-1000 | C-N stretch | Pyrrole Ring |

One source specifically notes that IR spectroscopy is essential for validating the nitrile stretch, which is expected around 2200 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions of this compound, which are observable through Ultraviolet-Visible (UV-Vis) spectroscopy, are not extensively detailed in publicly accessible scientific literature or databases. Generally, pyrrole and its derivatives exhibit characteristic UV absorption bands arising from π→π* transitions within the aromatic ring. For simple pyrroles, these transitions typically occur below 220 nm. The presence of a nitrile (-C≡N) group, a chromophore, in conjugation with the pyrrole ring is expected to influence the position and intensity of these absorption bands. Specifically, the conjugation would likely lead to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound. For this compound, both high-resolution and electrospray ionization techniques are crucial for its characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₆H₆N₂, the theoretical monoisotopic mass is 106.0531 g/mol . nih.gov While specific experimental HRMS data for the parent compound is not explicitly reported in the surveyed literature, HRMS data for various derivatives are available. For example, in the synthesis of related compounds, HRMS (ESI) has been used to confirm the elemental composition of more complex pyrrole-containing molecules. chemsynthesis.com The exact mass determination by HRMS would be a critical step in the unequivocal identification of newly synthesized this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar compounds and for studying their fragmentation patterns to elucidate their structure. While a specific ESI-MS spectrum for this compound is not available in the public domain, analysis of related structures allows for a prediction of its behavior. The compound would be expected to show a prominent protonated molecule peak [M+H]⁺ at m/z 107.0609.

Fragmentation of the [M+H]⁺ ion would likely involve characteristic losses. Studies on the fragmentation of 2-substituted pyrrole derivatives indicate that the side-chain substituent significantly influences the fragmentation pathways. Common fragmentation patterns could include the loss of small neutral molecules. Given the structure of this compound, potential fragmentation could involve the loss of HCN (m/z 27) from the nitrile group or cleavage of the methyl group.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. There is no publicly available crystal structure of this compound itself. However, the crystal structure of a derivative, 5-(2-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile, has been determined in a complex with the androgen receptor ligand-binding domain (PDB ID: 5VO4). bldpharm.comsielc.com This demonstrates that pyrrole-2-carbonitrile (B156044) derivatives can be crystallized and their structures determined, suggesting that obtaining a crystal structure of the parent compound is feasible. Such a structure would provide invaluable data on the planarity of the pyrrole ring, the orientation of the nitrile group, and how the molecules pack in the solid state.

Correlation of Experimental Spectroscopic Data with Computational Models

The correlation of experimental spectroscopic data with computational models is a powerful approach for the structural elucidation and understanding of molecular properties. tandfonline.com Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can predict spectroscopic parameters like NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). tandfonline.comnih.gov

For pyrrole derivatives, computational studies have been successfully used to interpret experimental spectra and to investigate molecular properties. tandfonline.comnih.gov For example, theoretical calculations have been employed to analyze the electronic and nonlinear optical properties of different pyrrole derivatives by correlating computed UV-Vis spectra with experimental findings. tandfonline.com In the absence of complete experimental data for this compound, computational modeling could serve as a valuable tool to predict its spectroscopic characteristics. The predicted data could then guide future experimental work and aid in the interpretation of any subsequently acquired spectra. A comparative study between the experimental and computed data would provide a high degree of confidence in the structural assignment of the molecule.

Applications in Materials Science and Advanced Functional Materials

Integration into Polymers and Nanomaterials

The integration of pyrrole (B145914) and its derivatives into polymers is a cornerstone of conductive polymer science. Polypyrrole (PPy) is one of the most studied intrinsically conducting polymers (ICPs) due to its high conductivity, environmental stability, and ease of synthesis. nih.govmdpi.com The polymerization of pyrrole typically proceeds via an oxidative mechanism, creating a conjugated polymer backbone responsible for its electronic properties. ncsu.eduresearchgate.net

A significant area of research involves the use of substituted pyrrole monomers to tune the final properties of the polymer. ncsu.edu For instance, substitutions on the nitrogen atom or the pyrrole ring can enhance solubility, processability, and mechanical properties, which are often challenges with unsubstituted PPy. mdpi.comncsu.edu N-substituted pyrroles, in particular, have been synthesized to create soluble and fusible polymers. mdpi.com

In this context, 1-methyl-1H-pyrrole-2-carbonitrile represents a functionalized monomer with the potential to create novel polymers.

N-Methyl Group : The methyl group on the nitrogen atom (N-substitution) is a known strategy to modify the monomer, potentially improving the solubility of the resulting polymer. mdpi.comwikipedia.org